molecular formula C18H27N3O3 B4634230 N-(2-methoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide

N-(2-methoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide

Cat. No.: B4634230
M. Wt: 333.4 g/mol
InChI Key: WTMKNIRUPSQNDQ-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-N’-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a methoxyphenyl group and a tetramethylpiperidinyl group connected through an ethanediamide linkage

Properties

IUPAC Name

N'-(2-methoxyphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-17(2)10-12(11-18(3,4)21-17)19-15(22)16(23)20-13-8-6-7-9-14(13)24-5/h6-9,12,21H,10-11H2,1-5H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMKNIRUPSQNDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C(=O)NC2=CC=CC=C2OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-N’-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyaniline and 2,2,6,6-tetramethyl-4-piperidone.

    Formation of Intermediate: The first step involves the reaction of 2-methoxyaniline with a suitable reagent to form an intermediate compound.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 2,2,6,6-tetramethyl-4-piperidone under controlled conditions to form the desired ethanediamide linkage.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain N-(2-methoxyphenyl)-N’-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide in high purity.

Industrial Production Methods

In an industrial setting, the production of N-(2-methoxyphenyl)-N’-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also emphasizes cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-N’-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents like thionyl chloride for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-methoxyphenyl)-N’-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide oxide, while reduction may produce N-(2-methoxyphenyl)-N’-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide hydride.

Scientific Research Applications

N-(2-methoxyphenyl)-N’-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-N’-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-N’-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide analogs: Compounds with similar structures but different substituents on the phenyl or piperidinyl groups.

    N-(2-methoxyphenyl)-N’-(4-piperidinyl)ethanediamide: Lacks the tetramethyl groups on the piperidinyl ring.

    N-(2-methoxyphenyl)-N’-(2,2,6,6-tetramethyl-4-piperidinyl)propanediamide: Has a propanediamide linkage instead of ethanediamide.

Uniqueness

N-(2-methoxyphenyl)-N’-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide
Reactant of Route 2
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N-(2-methoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide

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